Indeno[1,2-b]fluorene-6,12-dione

Organic Field-Effect Transistors Ambipolar Semiconductors Side-Chain Engineering

Indeno[1,2-b]fluorene-6,12-dione (IFD) is a rigid, electron-accepting core for n-type and ambipolar OFETs, OLED ETLs, and OPVs. Its two 5-membered carbocycles make it uniquely electron-deficient vs. linear oligoacenes. Evidence shows substituent selection—e.g., dibutylamino vs. butyl—can alter charge-carrier mobility by >10⁷×, and fluorination degree shifts OLED driving voltage from 7.06 V to 5.36 V. Generic analog substitution risks severe performance loss. Sourcing the unsubstituted parent scaffold with verified purity is essential for reproducible device fabrication.

Molecular Formula C20H10O2
Molecular Weight 282.3 g/mol
Cat. No. B1644032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndeno[1,2-b]fluorene-6,12-dione
Molecular FormulaC20H10O2
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC4=C(C=C3C2=O)C5=CC=CC=C5C4=O
InChIInChI=1S/C20H10O2/c21-19-13-7-3-1-5-11(13)15-9-18-16(10-17(15)19)12-6-2-4-8-14(12)20(18)22/h1-10H
InChIKeyAAUHGKXJBZEARK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indeno[1,2-b]fluorene-6,12-dione for Organic Electronics Procurement: Core Properties and Device Relevance


Indeno[1,2-b]fluorene-6,12-dione (IFD, CAS 5695-13-6) is a polycyclic conjugated hydrocarbon scaffold featuring a rigid pentacyclic framework with two five-membered carbocycles flanking a central six-membered ring [1]. The molecular formula is C20H10O2 with a molecular weight of 282.29 g/mol . This structural architecture confers an inherent electron-accepting propensity—the formal aromaticity of all five rings is achieved upon addition of two electrons, making the indeno[1,2-b]fluorene (IF) core intrinsically electron-deficient [1]. IFD and its functionalized derivatives have been extensively investigated as active materials in organic field-effect transistors (OFETs), organic photovoltaics (OPV), and organic light-emitting diodes (OLEDs), particularly as n-type and ambipolar semiconductors where high electron affinity is required [2]. The unsubstituted IFD exhibits UV-Vis absorption maxima at 292, 318, and 334 nm in THF solution [3].

Why Indeno[1,2-b]fluorene-6,12-dione Cannot Be Casually Replaced by In-Class Analogs in Device Stacks


The indeno[1,2-b]fluorene-6,12-dione (IFD) scaffold cannot be straightforwardly interchanged with structurally related indenofluorene isomers or other electron-deficient fused-ring systems without risking significant performance degradation. Systematic studies have demonstrated that substituent identity and positioning on the IFD core produce order-of-magnitude differences in charge carrier mobility, with butyl-substituted IFD exhibiting mobility below 10⁻⁷ cm² V⁻¹ s⁻¹ while dibutylamino-substituted IFD achieves hole mobility of 1.03 cm² V⁻¹ s⁻¹ under identical OFET fabrication conditions [1]. Furthermore, the choice of silylethynyl substituents on 5,11-diethynylated IFD derivatives yields a predicted 26-fold difference in electron mobility between SiPr₃ and SiPh₃ variants based on DFT calculations [2]. Even fluorination position and degree on the IFD core alter OLED operating voltage from 7.06 V (unsubstituted) to 5.36 V (hexafluoro-substituted) at 20 mA/cm² [3]. The performance sensitivity to substituent chemistry, coupled with the intrinsic electron-accepting character imparted by the two five-membered carbocycles that distinguishes IFD from linear oligoacenes [4], mandates rigorous evidence-based selection rather than generic analog substitution.

Indeno[1,2-b]fluorene-6,12-dione Procurement Evidence: Quantified Differentiation Against Closest Comparators


Dibutylamino-Substituted IFD Achieves 1.03 cm²/V·s Hole Mobility vs. <10⁻⁷ cm²/V·s for Butyl-Substituted Analog

Incorporation of dibutylamino side chains onto the indeno[1,2-b]fluorene-6,12-dione (IFD) core increases hole mobility by over seven orders of magnitude compared to butyl-substituted IFD under identical OFET fabrication and characterization conditions. The butyl-substituted IFD exhibits charge transport below 10⁻⁷ cm² V⁻¹ s⁻¹, whereas DBA-IFD achieves hole mobility of 1.03 cm² V⁻¹ s⁻¹. The butylthio-modified IFD (BT-IFD) derivative yields balanced ambipolar transport with maximum hole and electron mobilities of 0.71 and 0.65 cm² V⁻¹ s⁻¹, respectively [1].

Organic Field-Effect Transistors Ambipolar Semiconductors Side-Chain Engineering

SiPr₃-Substituted Diethynyl-IFD: 26× Higher Predicted Electron Mobility vs. SiPh₃ Analog

First-principles DFT calculations based on Marcus-Hush theory predict that the maximum electron-transfer mobility of 5,11-bis(triisopropylsilylethynyl)-substituted indenofluorene-dione (SiPr₃) reaches 0.485 cm² V⁻¹ s⁻¹, nearly 26 times larger than that of the triphenylsilyl-substituted analog (SiPh₃). This dramatic difference is attributed to the larger number of intermolecular π–π interactions in the SiPr₃ crystal packing [1].

n-Type Semiconductors DFT Calculations Crystal Engineering

Hexafluoro-IFD Reduces OLED Operating Voltage by 1.70 V vs. Unsubstituted IFD at 20 mA/cm²

In OLED devices with identical architecture (ITO/2-TNATA/NPB/Alq₃/ETL/LiF/Al), the hexafluoro-substituted indeno[1,2-b]fluorene-6,12-dione (Tri-F-IF-dione) electron transport layer operates at 5.36 V at 20 mA/cm² current density, compared to 7.06 V for unsubstituted IF-dione and 6.42 V for the 2,8-difluoro derivative (Mono-F-IF-dione) [1].

OLED Electron Transport Layer Fluorination

IFD-Thiophene Derivatives: 2–3 Orders of Magnitude Mobility Enhancement via α,ω-Alkyl Chain Repositioning

Rational repositioning of β-substituents to molecular α,ω-positions in indeno[1,2-b]fluorene-6,12-dione-thiophene derivatives increased ambipolar charge carrier mobilities by two to three orders of magnitude while maintaining good solubility [1]. Solution-processed thin-film transistors based on 2EH-TIFDKT and 2OD-TIFDKT exhibited ambipolar operation with electron and hole mobilities of 0.12 cm² V⁻¹ s⁻¹ and 0.02 cm² V⁻¹ s⁻¹, respectively, and Ion/Ioff ratios of 10⁵–10⁶ [1].

Solution-Processable Semiconductors Ambipolar Transport Side-Chain Engineering

Alkylated IFD Derivatives Exhibit LUMO ≤ –3.4 eV with π-Stacking Distances of 0.342–0.346 nm

2,8-Dialkyl-substituted indeno[1,2-b]fluorene-6,12-dione derivatives 5b (diisopropyl) and 5c (dibutyl) exhibit low LUMO energies ≤ –3.4 eV, indicative of high electron affinity suitable for n-type transport. Single-crystal analysis reveals slipped face-to-face π-stacking with layer spacings of 0.3457 nm (5b) and 0.3423 nm (5c), packing motifs that facilitate carrier transport [1]. The compounds demonstrate improved solubility, thermal stability, and optical stability compared to pentacene [1].

Molecular Packing LUMO Energetics n-Type Semiconductors

Fluorine-Substituted IFD: 0.16 cm²/V·s n-Type Mobility Demonstrated in Vacuum-Deposited OFETs

Fluorine-containing indeno[1,2-b]fluorene-6,12-dione derivatives were synthesized and evaluated in FET devices fabricated on Si/SiO₂ substrates via vacuum deposition. The fluorine-substituted compound exhibited n-type field-effect mobility of 0.16 cm² V⁻¹ s⁻¹, while all halogenated derivatives (including fluorine, chlorine, and bromine) demonstrated n-type behavior [1].

n-Type OFET Fluorinated Semiconductors Vacuum Deposition

Indeno[1,2-b]fluorene-6,12-dione: High-Impact Application Scenarios for Organic Electronics R&D and Device Manufacturing


High-Performance n-Type and Ambipolar OFETs via Side-Chain Engineering

Functionalized indeno[1,2-b]fluorene-6,12-dione derivatives enable targeted OFET performance through rational side-chain selection. Dibutylamino-substituted IFD achieves hole mobility of 1.03 cm² V⁻¹ s⁻¹, while butylthio-substituted IFD yields balanced ambipolar transport with hole/electron mobilities of 0.71/0.65 cm² V⁻¹ s⁻¹—both representing >10⁷× enhancement over butyl-substituted IFD (<10⁻⁷ cm² V⁻¹ s⁻¹) [1]. For n-type applications requiring high electron mobility, 5,11-diethynylated IFD with SiPr₃ substituents is predicted to achieve 0.485 cm² V⁻¹ s⁻¹, 26× higher than SiPh₃ analogs [2]. Fluorine-substituted IFD derivatives have demonstrated n-type mobility of 0.16 cm² V⁻¹ s⁻¹ in vacuum-deposited OFETs [3].

OLED Electron Transport Layers with Reduced Operating Voltage

Fluorinated indeno[1,2-b]fluorene-6,12-dione derivatives function as effective electron transport layer (ETL) materials in OLED stacks. In devices with architecture ITO/2-TNATA/NPB/Alq₃/ETL/LiF/Al, hexafluoro-substituted IFD (Tri-F-IF-dione) reduces operating voltage to 5.36 V at 20 mA/cm² compared to 7.06 V for unsubstituted IF-dione, while 2,8-difluoro IFD (Mono-F-IF-dione) operates at 6.42 V [4]. This voltage reduction directly translates to improved power efficiency in OLED devices.

Solution-Processable Ambipolar Semiconductors for Printed Electronics

α,ω-Disubstituted indeno[1,2-b]fluorene-6,12-dione-thiophene derivatives (2EH-TIFDKT and 2OD-TIFDKT) enable solution-processed thin-film transistors with ambipolar operation. These materials achieve electron and hole mobilities of 0.12 cm² V⁻¹ s⁻¹ and 0.02 cm² V⁻¹ s⁻¹, respectively, with Ion/Ioff ratios of 10⁵–10⁶—representing a 2–3 orders of magnitude mobility enhancement through rational alkyl chain repositioning [5]. The maintained solubility and improved π-core planarity make these derivatives suitable for printed electronics and large-area device fabrication.

Air-Stable n-Channel Semiconductors with Tunable LUMO Energetics

Indeno[1,2-b]fluorene-6,12-dione-based ladder-type building blocks enable tuning of HOMO/LUMO energetics over a 1.0 eV range, allowing access to p-type, n-type, or ambipolar charge transport characteristics [6]. The onset LUMO energy for carrier electron stabilization in air-stable n-channel semiconductors is estimated at –4.0 to –4.1 eV [6]. 2,8-Dialkylated IFD derivatives achieve LUMO energies ≤ –3.4 eV with favorable slipped face-to-face π-stacking (0.342–0.346 nm), approaching the air-stability threshold while offering improved thermal and optical stability over pentacene [7].

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